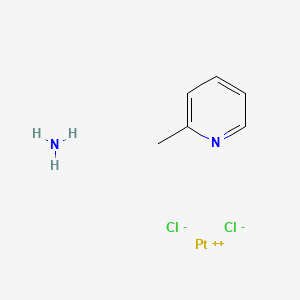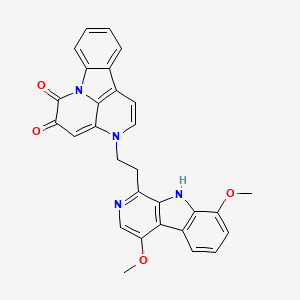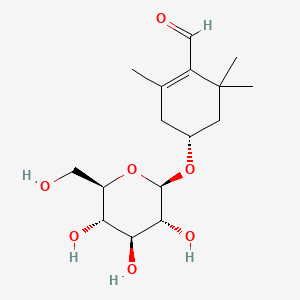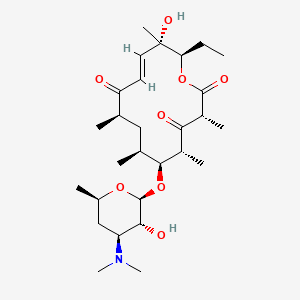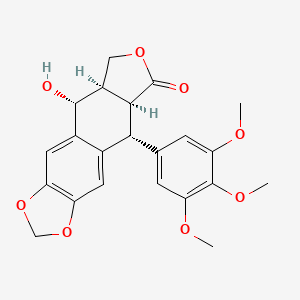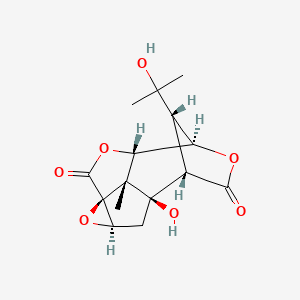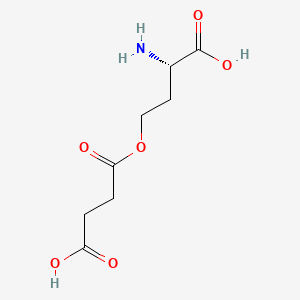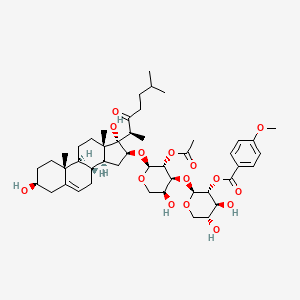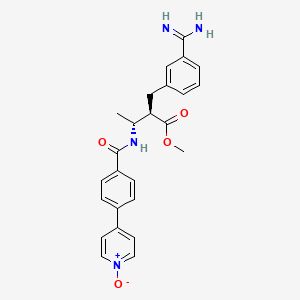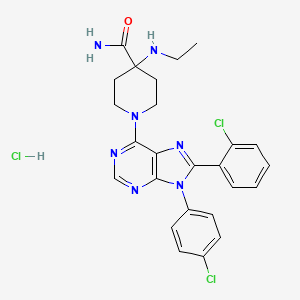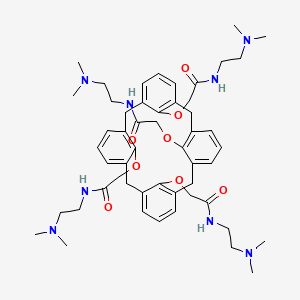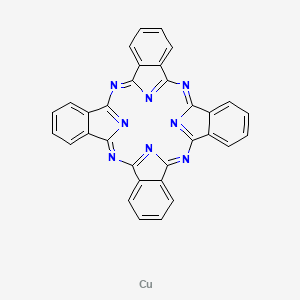
フタロシアニンブルーBN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Poly(copper phthalocyanine), also known as Copper Phthalocyanine, is a synthetic blue pigment that belongs to the phthalocyanine family of compounds. It is widely recognized for its brilliant blue color and is extensively used in various applications such as paints, inks, plastics, and coatings. The compound is known for its excellent stability, lightfastness, and resistance to chemicals .
科学的研究の応用
Poly(copper phthalocyanine) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and electronic properties.
Biology: Employed in biological imaging and as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in the production of inks, coatings, and plastics due to its excellent color properties and stability
作用機序
Target of Action
Phthalocyanine Blue BN, also known as Copper Phthalocyanine (CuPc), is a synthetic blue pigment from the group of dyes based on phthalocyanines . Its primary targets are various surfaces and materials where it is applied as a pigment. It is extensively used in printing ink, paint, plastics, and a range of other applications .
Mode of Action
Phthalocyanine Blue BN interacts with its targets by adhering to the surface and imparting its brilliant blue color. This is due to the intense π–π* transitions within the ligand electronic system . The compound exhibits polymorphism, with the α- and β-forms being the most important crystal phases used as pigments .
Biochemical Pathways
Its intense absorption band at around 650 nm, referred to as the Q band, originates from the 18π-electron aromatic conjugated system, resulting in the characteristic blue or green color of the pigment .
Pharmacokinetics
It is insoluble in most solvents, including water . When solubilized into water using certain methods, it can yield clear and stable aqueous dispersions .
Result of Action
The result of Phthalocyanine Blue BN’s action is the imparting of a brilliant blue color to the materials it is applied to. It is highly valued for its superior properties such as light fastness, tinting strength, covering power, and resistance to the effects of alkalis and acids .
Action Environment
The action, efficacy, and stability of Phthalocyanine Blue BN can be influenced by various environmental factors. For instance, the compound exhibits polymorphism, and different forms may be more stable under certain conditions . Additionally, the compound’s solubility and dispersion can be affected by the presence of certain substances, such as laponite nano-clay carriers .
生化学分析
Biochemical Properties
Phthalocyanine Blue BN has been utilized as a functional molecule in various fields due to its excellent optical and electrochemical properties
Cellular Effects
Phthalocyanine Blue BN has been found to have effects on various types of cells. For instance, it has been used as a photosensitizer in photodynamic therapy (PDT) of cancer . In this context, it has been shown to cause cell death in cancer cells when exposed to light
Molecular Mechanism
It is known that its intense absorption band, referred to as the Q band, originates from the 18π-electron aromatic conjugated system, resulting in the characteristic blue or green color of Phthalocyanine Blue BN This property is central to its function as a photosensitizer in PDT
Temporal Effects in Laboratory Settings
It is known that Phthalocyanine Blue BN exhibits high stability, which is one of its superior properties
準備方法
Poly(copper phthalocyanine) can be synthesized through several methods, with the most common being the cyclotetramerization of phthalonitrile in the presence of a metal salt, typically copper chloride. The reaction is carried out at high temperatures, often in the presence of a solvent such as nitrobenzene or trichlorobenzene . Industrial production methods involve the use of phthalic anhydride, urea, a metal salt (usually copper chloride), and a catalyst. The reaction mixture is heated to around 200-250°C, resulting in the formation of crude Copper Phthalocyanine, which is then purified and converted into the desired pigmentary form .
化学反応の分析
Poly(copper phthalocyanine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as sulfonated phthalocyanines, which are used in dyeing and printing applications.
Reduction: Reduction reactions can lead to the formation of phthalocyanine complexes with different metals.
Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions are typically derivatives of the original phthalocyanine compound, which can have different colors and properties depending on the substituents introduced .
類似化合物との比較
Poly(copper phthalocyanine) is unique among phthalocyanine compounds due to its intense blue color and stability. Similar compounds include:
Phthalocyanine Green G: Another phthalocyanine pigment, but with a green color due to the presence of chlorine atoms.
Metal-Free Phthalocyanine: Lacks a central metal ion, resulting in different electronic properties and applications.
Subphthalocyanine: A contracted analogue of phthalocyanine with different optical properties
Poly(copper phthalocyanine) stands out due to its superior lightfastness, chemical resistance, and versatility in various applications.
特性
CAS番号 |
147-14-8 |
|---|---|
分子式 |
C32H16CuN8 |
分子量 |
576.1 g/mol |
IUPAC名 |
copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |
InChI |
InChI=1S/C32H16N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H; |
InChIキー |
VVOLVFOSOPJKED-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu] |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu] |
外観 |
Solid powder |
密度 |
1.62 g/cm³ |
melting_point |
600°C (dec.) |
Key on ui other cas no. |
26893-93-6 147-14-8 |
物理的記述 |
Dry Powder, Liquid; Dry Powder; Other Solid; Liquid; Dry Powder, Water or Solvent Wet Solid; Dry Powder, Liquid, Other Solid; NKRA; Water or Solvent Wet Solid Bright blue solid with purple luster; [Merck Index] Dark blue or dark purple crystalline powder; [MSDSonline] BRIGHT BLUE CRYSTALS. |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Solubility in water: none |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
copper phthalocyanine cuprolinic blue cupromeronic blue Monastral Blue B Monastral blue dye Monastral Fast Blue phthalocyanine blue |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



